molecular formula C6H3F4NO B6160088 2-fluoro-3-(trifluoromethoxy)pyridine CAS No. 1361766-87-1

2-fluoro-3-(trifluoromethoxy)pyridine

Cat. No.: B6160088
CAS No.: 1361766-87-1
M. Wt: 181.1
InChI Key:
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Description

2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered significant interest in various fields of scientific research and industry. The presence of both fluorine and trifluoromethoxy groups imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes fluorination and trifluoromethoxylation. For instance, starting from 2-amino-3-hydroxypyridine, diazotization followed by fluorination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using reagents such as hydrogen fluoride or metal fluorides under controlled conditions. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to biological targets, influencing its pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-Fluoro-3-(trifluoromethoxy)pyridine is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

CAS No.

1361766-87-1

Molecular Formula

C6H3F4NO

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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